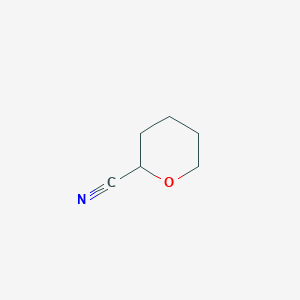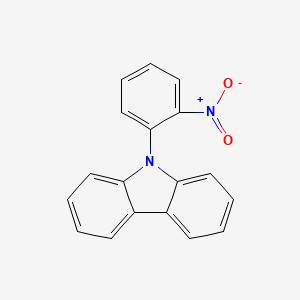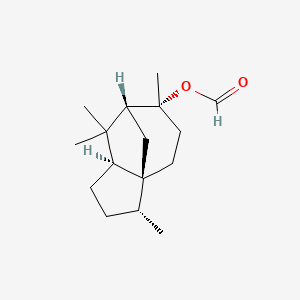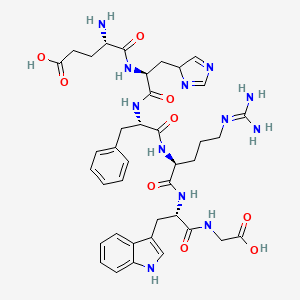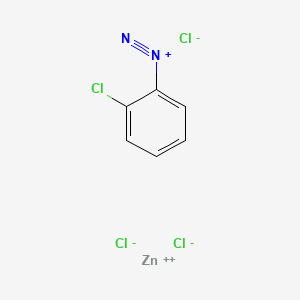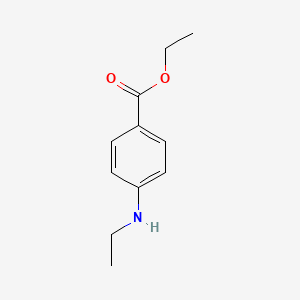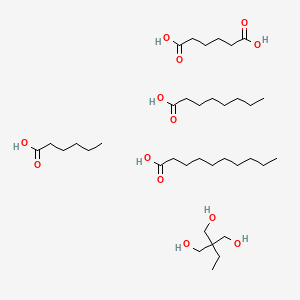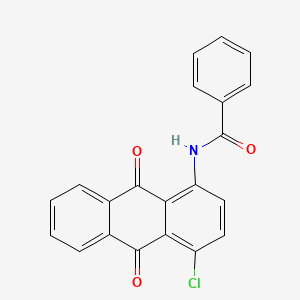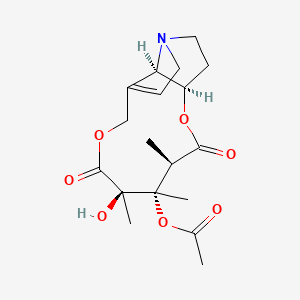
光谱比林
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spectabiline is a type of pyrrolizidine alkaloid . It has been isolated from the seeds of the plant Crotalaria spectabilis Roth . Spectabiline has been shown to exhibit tumor-inhibitory properties and has similar antagonistic potencies against responses to both acetylcholine and histamine .
Synthesis Analysis
Spectabiline has been prepared by acetylation of monocrotaline . It is isolated from Crotalaria spectabilis Roth in nearly equal amounts with monocrotaline .
科学研究应用
1. 肿瘤抑制特性
光谱比林因其肿瘤抑制特性而受到研究。对吡咯里西啶生物碱(包括光谱比林)的研究表明,对某些类型的肿瘤具有显着的活性,例如 Walker 256 系统。这表明光谱比林在癌症治疗中的潜在作用及其在药理学研究中的重要性 (卡尔维诺,1968)。
2. 种子毒性研究分析
对钩吻属种子的研究涉及光谱比林,特别是在分析这些种子中吡咯里西啶生物碱的浓度和毒性。这项研究对于了解植物种子的毒理学方面及其对人类和动物的潜在风险至关重要 (威廉姆斯和莫利纽克斯,1987)。
3. 化学结构和生物合成
研究深入探讨了光谱比林的化学结构和生物合成,提供了对其形成和潜在应用的见解。了解结构和生物合成途径对于探索其在药理学和生物化学中的用途至关重要 (柿沼、汉森和莱因哈特,1976)。
4. 克隆和异源表达研究
来自链霉菌 specttabilis 的 spectinabilin 基因簇已被克隆并异源表达。这项研究对于了解光谱比林的遗传学和分子生物学具有重要意义,为其合成生产和各种应用的修饰铺平了道路 (崔等人,2010)。
5. 植物物种中的生物碱分析
光谱比林已在各种植物物种中被鉴定和分析,为植物化学领域做出了贡献。这包括研究其在不同植物物种中的出现以及了解其在植物化学成分中的作用 (杰德和王,1981)。
安全和危害
According to the Material Safety Data Sheet (MSDS), Spectabiline is not classified under physical, health, or environmental hazards . In case of contact, it is recommended to flush eyes or skin with plenty of water and consult a doctor . In case of ingestion, do not induce vomiting, rinse mouth, drink 2-4 cupfuls of milk or water, and consult a doctor . In case of inhalation, one should remove from exposure and move to fresh air immediately, and consult a doctor .
作用机制
Target of Action
Spectabiline primarily targets Acetylcholine Receptors (AChR) and Histamine Receptors . These receptors play crucial roles in neurotransmission, with AChR involved in muscle contraction and Histamine Receptors implicated in inflammatory responses .
Mode of Action
Spectabiline interacts with its targets by exhibiting antagonistic potencies against responses to both acetylcholine and histamine . This means it binds to these receptors and inhibits their normal function, potentially altering neurotransmission and inflammatory responses.
Biochemical Pathways
As a pyrrolizidine alkaloid, it’s likely involved in complex biochemical processes . Pyrrolizidine alkaloids are known to affect various pathways, leading to a wide range of biological effects, including potential toxicity .
Pharmacokinetics
Like other pyrrolizidine alkaloids, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability and overall effect of Spectabiline.
Result of Action
Spectabiline shows tumor-inhibitory properties against one or more test tumors . This suggests that it may have potential applications in cancer treatment. Like other pyrrolizidine alkaloids, spectabiline may also have toxic effects, particularly hepatotoxicity and carcinogenicity .
生化分析
Biochemical Properties
Spectabiline plays a crucial role in biochemical reactions, particularly as an antagonist to acetylcholine and histamine receptors . It interacts with enzymes and proteins such as acetylcholine receptors (AChR) and histamine receptors, inhibiting their normal function. This interaction is characterized by the binding of spectabiline to these receptors, preventing the usual neurotransmitter binding and subsequent signal transduction. Additionally, spectabiline has shown tumor-inhibitory properties against certain test tumors .
Cellular Effects
Spectabiline exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, spectabiline has been observed to induce hepatotoxicity and carcinogenicity in certain cell types . It affects cell signaling pathways by inhibiting the normal function of acetylcholine and histamine receptors, leading to altered cellular responses. Furthermore, spectabiline can impact gene expression by modulating the transcription of specific genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of spectabiline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Spectabiline binds to acetylcholine and histamine receptors, inhibiting their activity and preventing the normal signal transduction processes . This inhibition leads to a cascade of downstream effects, including altered cellular responses and changes in gene expression. Additionally, spectabiline can form reactive iminium ions, which contribute to its toxic effects by interacting with cellular macromolecules and causing damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spectabiline can change over time due to its stability, degradation, and long-term impact on cellular function. Spectabiline is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to spectabiline has been associated with chronic toxicity and adverse effects on cellular function, including hepatotoxicity and carcinogenicity . These temporal effects highlight the importance of monitoring spectabiline’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of spectabiline vary with different dosages in animal models. At lower doses, spectabiline may exhibit therapeutic effects, such as tumor inhibition, while higher doses can lead to toxic or adverse effects . In animal studies, spectabiline has shown a dose-dependent response, with higher doses resulting in increased toxicity and adverse effects on liver function . These findings underscore the importance of determining the appropriate dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
Spectabiline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of reactive metabolites, which can contribute to spectabiline’s toxic effects. Additionally, spectabiline can affect metabolic flux and alter the levels of specific metabolites, further influencing cellular function and overall metabolism .
Transport and Distribution
Spectabiline is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, spectabiline can bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern can influence its localization and accumulation, affecting its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of spectabiline plays a crucial role in its activity and function. Spectabiline can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of spectabiline can impact its interactions with cellular components and its overall efficacy in modulating cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Spectabiline involves the condensation of two molecules of 3,4-dihydroxyphenylalanine (DOPA) followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3,4-dihydroxyphenylalanine (DOPA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "Step 1: Dissolve DOPA in a solution of NaOH and methanol.", "Step 2: Heat the mixture at 60-70°C for 24 hours to form a dimeric intermediate.", "Step 3: Acidify the reaction mixture with HCl to obtain the dimeric intermediate as a precipitate.", "Step 4: Dissolve the precipitate in acetic anhydride and heat the mixture at 100°C for 2 hours.", "Step 5: Cool the reaction mixture and add water to obtain the final product, Spectabiline, as a white solid." ] } | |
CAS 编号 |
520-55-8 |
分子式 |
C18H25NO7 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
[(1R,4R,5R,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate |
InChI |
InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1 |
InChI 键 |
ZVBPCOQJPAOXMI-HWJAIVRSSA-N |
手性 SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)OC(=O)C)(C)O |
SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
规范 SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


